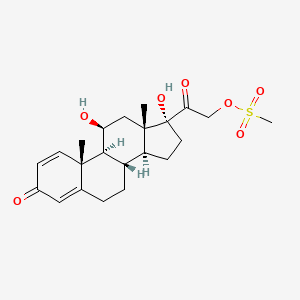

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate

描述

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate (CAS 35410-28-7) is a synthetic glucocorticoid derivative characterized by a methanesulfonate ester group at the 21-position of the pregnane backbone. This modification enhances the compound’s solubility and stability, making it suitable for pharmaceutical formulations requiring prolonged release or improved bioavailability . Structurally, it retains the core features of endogenous corticosteroids, including the 1,4-diene-3,20-dione moiety and hydroxyl groups at positions 11β, 17, and 21. The methanesulfonate group (-SO3CH3) replaces the hydroxyl hydrogen at C21, distinguishing it from other glucocorticoid esters like acetates or phosphates .

属性

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O7S/c1-20-8-6-14(23)10-13(20)4-5-15-16-7-9-22(26,18(25)12-29-30(3,27)28)21(16,2)11-17(24)19(15)20/h6,8,10,15-17,19,24,26H,4-5,7,9,11-12H2,1-3H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEYKLAAPSZABE-CWNVBEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COS(=O)(=O)C)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188894 | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35410-28-7 | |

| Record name | (11β)-11,17-Dihydroxy-21-[(methylsulfonyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35410-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035410287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

11beta,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-methanesulphonate is a synthetic steroid derivative that exhibits significant biological activity. This compound is primarily recognized for its glucocorticoid properties and is utilized in various therapeutic applications. Its structural modifications enhance its potency and efficacy in biological systems.

- Molecular Formula : C22H30O7S

- Molecular Weight : 446.54 g/mol

- CAS Number : 13917585

- IUPAC Name : 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-methanesulfonate

The biological activity of this compound is primarily mediated through its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound initiates a cascade of genomic and non-genomic responses that influence various physiological processes:

- Gene Regulation : It modulates the transcription of genes involved in inflammation and immune response.

- Anti-inflammatory Effects : The compound exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

- Metabolic Effects : It influences glucose metabolism and lipid profiles, contributing to its therapeutic effects in metabolic disorders.

Anti-inflammatory Properties

Research has demonstrated that this compound significantly reduces inflammation in various models:

- In vitro Studies : The compound has been shown to inhibit the production of TNF-alpha and IL-6 in cultured macrophages.

- In vivo Studies : Animal models of arthritis and colitis exhibited reduced inflammation and tissue damage upon treatment with this compound.

Immunosuppressive Effects

The compound also displays immunosuppressive activity:

- Lymphocyte Proliferation : It has been observed to inhibit the proliferation of lymphocytes in response to mitogens.

- Cytokine Production : The suppression of cytokine production further underscores its potential as an immunosuppressive agent.

Case Studies

-

Case Study on Rheumatoid Arthritis :

- A clinical trial involving patients with rheumatoid arthritis demonstrated that administration of the compound resulted in significant improvements in disease activity scores and a reduction in joint swelling.

-

Case Study on Asthma Management :

- In asthmatic patients, treatment with this steroid derivative led to decreased frequency of asthma attacks and improved lung function metrics compared to baseline measurements.

Safety Profile

While this compound is effective therapeutically, it also presents certain safety concerns:

- Adverse Effects : Common side effects include weight gain, hypertension, and increased susceptibility to infections.

- Long-term Use Risks : Prolonged use may lead to adrenal suppression and osteoporosis.

相似化合物的比较

Comparison with Structurally Similar Glucocorticoid Derivatives

The pharmacological and physicochemical properties of glucocorticoids are heavily influenced by substitutions at key positions (e.g., C16, C17, C21). Below is a detailed comparison of the target compound with its analogs:

Table 1: Structural and Functional Comparison

Key Differences in Pharmacological Activity

Ester Group Influence :

- The methanesulphonate group confers higher polarity compared to acetate or acetal derivatives, favoring aqueous formulations .

- Acetate esters (e.g., Prednisolone 21-acetate) exhibit balanced lipophilicity for dermal penetration .

- Sulfobenzoate salts (e.g., Dexamethasone sodium metasulfobenzoate) are ideal for parenteral administration due to ionic solubility .

Fluorination and Methylation :

- Fluorine at C9 (Dexamethasone, Isoflupredone) amplifies glucocorticoid receptor binding but may increase side effects like osteoporosis .

- Methyl groups at C16 (Dexamethasone) or C6 (Isoflupredone) alter metabolic stability and tissue selectivity .

Acetal Modifications :

- Desonide’s 16,17-acetal group reduces systemic exposure, making it safer for long-term topical use .

Research Findings and Clinical Relevance

- 21-Methanesulphonate: Early studies highlight its extended duration of action compared to non-esterified prednisolone, with reduced dosing frequency in rheumatoid arthritis models .

- Fluorinated Derivatives : Dexamethasone’s 9α-fluoro group increases potency 25-fold over hydrocortisone but correlates with higher adrenal suppression risk .

- Acetals vs. Esters : Desonide’s acetal structure results in 90% less systemic absorption than betamethasone dipropionate, minimizing hypothalamic-pituitary-adrenal axis suppression .

准备方法

Direct Sulfonation of the 21-Hydroxyl Group

The most straightforward method involves the esterification of the free 21-hydroxyl group of the parent corticosteroid (e.g., prednisolone or 11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione) with methanesulfonyl chloride (mesyl chloride) under controlled conditions.

- Reagents: Methanesulfonyl chloride, base such as triethylamine or pyridine to neutralize HCl generated.

- Solvents: Anhydrous inert solvents such as dichloromethane or tetrahydrofuran.

- Conditions: Low temperature (0°C to room temperature) to prevent side reactions.

- Mechanism: Nucleophilic attack of the 21-hydroxyl oxygen on the sulfonyl chloride, forming the 21-methanesulphonate ester.

This method yields the target compound with high regioselectivity due to the primary nature of the 21-hydroxyl group compared to secondary hydroxyls at positions 11 and 17.

Use of Activated Sulfonate Esters and Salt Formation

An alternative approach involves first converting the corticosteroid into a sulfonate salt intermediate, followed by reaction with methanesulfonyl derivatives.

- Reagents: Prednisolone or related corticosteroid sulfonate derivatives, alkali metal salts or organic base salts of methanesulfonic acid.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), acetone, or benzene.

- Conditions: Reaction temperatures ranging from 0°C to 60°C, reaction times from several hours to days depending on conditions.

- Notes: This method allows for the use of milder conditions and can improve yields by avoiding direct use of sulfonyl chlorides.

Condensation Reactions Using Coupling Agents

In some advanced synthetic protocols, coupling agents are employed to activate the methanesulfonic acid or its derivatives to facilitate esterification.

- Coupling agents: Dicyclohexylcarbodiimide (DCC), 2-chloro-1-methylpyridinium iodide.

- Catalysts: Triethylamine or pyridine as base catalysts.

- Solvents: Benzene, toluene, or xylene.

- Temperature: 0°C to 60°C.

- Advantages: This method enhances the efficiency of ester bond formation and reduces side reactions.

Purification and Isolation

Following synthesis, the compound is purified by:

- Recrystallization: Using mixed solvents such as ethyl acetate and hexane or diethyl ether.

- Washing: With diethyl ether to remove impurities.

- Chromatography: If needed, silica gel chromatography can be employed for further purification.

Comparative Data Table of Preparation Methods

| Preparation Method | Reagents & Catalysts | Solvents | Temperature Range | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Sulfonation | Methanesulfonyl chloride, triethylamine/pyridine | Dichloromethane, THF | 0°C to RT | 1-4 hours | High regioselectivity, simplicity | Requires anhydrous conditions |

| Sulfonate Salt Formation | Corticosteroid sulfonate salts, methanesulfonic acid salts | DMF, acetone, benzene | 0°C to 60°C | Several hours to days | Mild conditions, good yields | Longer reaction times |

| Coupling Agent Mediated Esterification | DCC or 2-chloro-1-methylpyridinium iodide, triethylamine | Benzene, toluene, xylene | 0°C to 60°C | 1-24 hours | Efficient ester bond formation | Use of toxic reagents |

Research Findings and Notes

- The direct sulfonation method is widely used due to its straightforwardness and high selectivity for the 21-hydroxyl group, which is primary and less sterically hindered compared to other hydroxyl groups on the steroid nucleus.

- Use of coupling agents like DCC improves esterification efficiency but requires careful handling due to potential side reactions and toxicity.

- Solvent choice critically affects the reaction rate and purity; non-polar solvents like benzene or toluene are preferred for coupling agent methods, while polar aprotic solvents favor salt formation routes.

- Reaction temperature control is essential to avoid degradation of the sensitive steroid core.

- Purification by recrystallization in mixed solvents is effective in achieving high purity suitable for pharmaceutical applications.

- Literature indicates that the purity and yield are significantly influenced by the purity of starting materials and the absence of geometrical isomers or impurities in reagents.

常见问题

Q. How can researchers confirm the structural identity of 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-methanesulfonate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign stereochemistry using ¹H and ¹³C NMR to resolve hydroxyl and methanesulfonate groups. The compound has 7 stereocenters, requiring 2D NMR (COSY, HSQC) for unambiguous assignment .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 437.4 for C₂₂H₂₈O₇S) and fragmentation patterns .

- Reference Standards: Cross-validate against certified pharmaceutical reference standards (e.g., ACI 162526 in ) using HPLC retention time matching .

Q. What experimental protocols are recommended for assessing solubility and stability in aqueous buffers?

Methodological Answer:

- Solubility Testing: Use shake-flask method with PBS (pH 7.4) or DMSO as a co-solvent. Monitor saturation via UV-Vis spectroscopy at λ~242 nm (characteristic absorbance of Δ¹,⁴-diene-3-ketone) .

- Stability Studies: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze hydrolytic products (e.g., free prednisolone) via LC-MS. Methanesulfonate esters are prone to hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for 21-methanesulfonate derivatives while minimizing impurities?

Methodological Answer:

- Esterification Optimization: Use methanesulfonyl chloride in anhydrous pyridine at 0–5°C to reduce side reactions (e.g., over-sulfonation). Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

- Impurity Profiling: Employ LC-UV/HRMS to detect common byproducts like 21-hydroxyprednisolone (Δ¹,⁴-diene-3,20-dione) or sulfonic acid derivatives. Compare against impurity standards (e.g., Prednisone Imp. J in ) .

Q. What in vitro models are suitable for studying the glucocorticoid receptor (GR) binding affinity of this compound?

Methodological Answer:

- Competitive Binding Assays: Use GR-transfected HEK-293 cells with [³H]-dexamethasone as a tracer. Calculate IC₅₀ values and compare to prednisolone (reference IC₅₀ ~5 nM) .

- Transcriptional Activity: Measure luciferase reporter activity under GR-responsive promoters (e.g., MMTV-LTR). Normalize to dexamethasone (100% efficacy) and report EC₅₀ .

Q. How can contradictory data on anti-inflammatory potency in murine models be resolved?

Methodological Answer:

- Dose-Response Refinement: Test multiple doses (0.1–10 mg/kg) in LPS-induced endotoxemia models. Use ELISA to quantify IL-6/TNF-α suppression and compare to prednisolone .

- Metabolic Stability: Assess hepatic clearance using mouse liver microsomes. Low metabolic stability (e.g., t₁/₂ <30 min) may explain reduced in vivo efficacy despite high in vitro activity .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability for this compound?

Critical Analysis:

- Sample Purity: Impurities (e.g., residual solvents) accelerate degradation. Use HPLC-ELSD to confirm purity >98% before stability testing .

- Storage Conditions: Contradictions arise from inconsistent storage temperatures. Long-term stability requires -20°C storage in amber vials with desiccants ( shows degradation at room temperature) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。